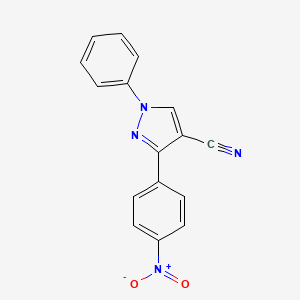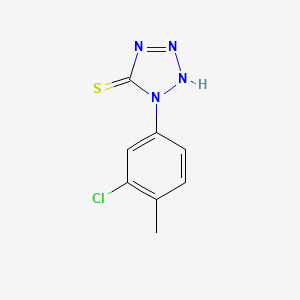![molecular formula C15H19FN2O2 B5869022 N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, also known as FLX475, is a small molecule inhibitor of CCR4, a chemokine receptor. FLX475 has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. In preclinical studies, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has also been shown to inhibit the migration of T cells, which play a role in autoimmune disorders.
Wirkmechanismus
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is a small molecule inhibitor of CCR4, a chemokine receptor that is involved in the migration of T cells and regulatory T cells (Tregs). Tregs play a role in suppressing the immune response, and their activity has been implicated in various diseases, including cancer and autoimmune disorders. By inhibiting CCR4, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can reduce the migration of Tregs and enhance the immune response against cancer cells and pathogens.
Biochemical and Physiological Effects:
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to inhibit the migration of Tregs in vitro and in vivo. In preclinical studies, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has also been shown to enhance the immune response against cancer cells and pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have efficacy in inhibiting the growth of various cancer cell lines and enhancing the immune response against cancer cells and pathogens. However, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has several limitations as well. It has a low overall yield of approximately 10%, which can make it difficult to produce large quantities for clinical studies. Additionally, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide. One direction is to further study its efficacy in treating various cancers and autoimmune disorders. Another direction is to optimize its synthesis method to increase the overall yield. Additionally, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can be modified to improve its potency and selectivity for CCR4. Finally, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can be used in combination with other therapies to enhance their efficacy and reduce side effects.
Synthesemethoden
The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide involves several steps. The first step is the preparation of 4-fluoroaniline, which is then reacted with ethyl 2-bromoacetate to form 2-[(4-fluorophenyl)amino]-2-oxoethyl acetate. This compound is then reacted with cyclohexylmagnesium bromide to form N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide. The overall yield of the synthesis is approximately 10%.
Eigenschaften
IUPAC Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCMAXFBUSCVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5868946.png)

![2-{[2-(acetylamino)phenyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5868960.png)
![1-(1-benzofuran-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5868961.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5868975.png)
![6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5868979.png)
![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5869029.png)

